molecular formula C17H19NO B10963656 (2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone

(2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B10963656
M. Wt: 253.34 g/mol
InChI Key: GJXZWIBDWYWEHV-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone is an organic compound that belongs to the class of synthetic cannabinoids It is characterized by the presence of a naphthalene ring and a piperidine ring, which are connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone typically involves the reaction of 2-methylpiperidine with naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthyl ketones.

    Reduction: Naphthyl alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly cannabinoid receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of pain, inflammation, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with a similar structure but different side chains.

    (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: A hydroxylated analogue with different pharmacological properties.

Uniqueness

(2-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone is unique due to its specific combination of a naphthalene ring and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(2-methylpiperidin-1-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H19NO/c1-13-7-4-5-12-18(13)17(19)16-11-6-9-14-8-2-3-10-15(14)16/h2-3,6,8-11,13H,4-5,7,12H2,1H3

InChI Key

GJXZWIBDWYWEHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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